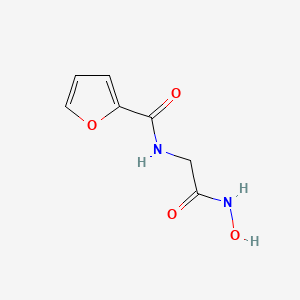
Acetohydroxamic acid, 2-(2-furamido)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, 2-(2-furamido)-: is a derivative of acetohydroxamic acid, characterized by the presence of a furamido group. This compound is known for its potent enzyme inhibition properties, particularly against urease, making it valuable in various medical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(2-furamido)- typically involves the reaction of hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst. The reaction is carried out in an alcohol solvent, resulting in the formation of acetohydroxamic acid . The furamido group is introduced through subsequent reactions involving furfural derivatives.
Industrial Production Methods: Industrial production of acetohydroxamic acid, 2-(2-furamido)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high purity and yield. Immobilized cells of Rhodococcus pyridinivorans have been used to enhance the production efficiency, achieving high molar conversion rates and thermal stability .
Análisis De Reacciones Químicas
Types of Reactions: Acetohydroxamic acid, 2-(2-furamido)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions typically yield hydroxylamine derivatives.
Substitution: The furamido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products:
Oxidation: Oximes and nitroso compounds.
Reduction: Hydroxylamine derivatives.
Substitution: Substituted furamido derivatives.
Aplicaciones Científicas De Investigación
Acetohydroxamic acid, 2-(2-furamido)- has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of acetohydroxamic acid, 2-(2-furamido)- involves the inhibition of the urease enzyme. This compound acts as a competitive inhibitor, binding to the active site of urease and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, reducing the formation of ammonia and subsequently lowering the pH of the environment .
Comparación Con Compuestos Similares
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibition properties.
N-Hydroxyacetamide: Shares structural similarities and enzyme inhibition capabilities.
Acetohydroximic acid: Known for its metal chelation properties.
Uniqueness: Acetohydroxamic acid, 2-(2-furamido)- is unique due to the presence of the furamido group, which enhances its binding affinity and specificity towards urease. This structural modification provides improved stability and efficacy compared to other hydroxamic acid derivatives .
Propiedades
Número CAS |
65654-12-8 |
|---|---|
Fórmula molecular |
C7H8N2O4 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C7H8N2O4/c10-6(9-12)4-8-7(11)5-2-1-3-13-5/h1-3,12H,4H2,(H,8,11)(H,9,10) |
Clave InChI |
AEKSBHIPRIXNQK-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)

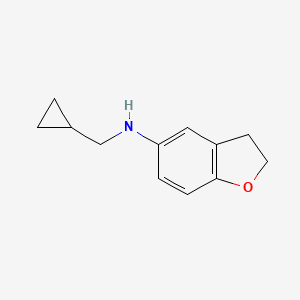
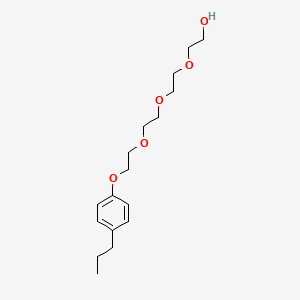
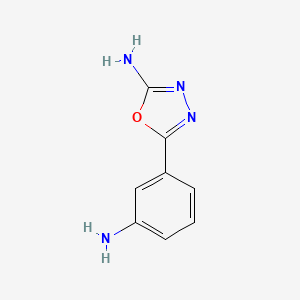
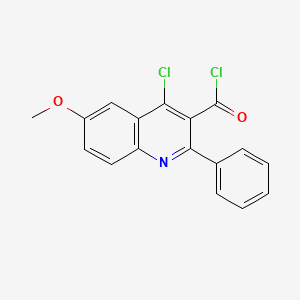
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
![6,6,7-Trimethyl-6,7-dihydro-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B15210649.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)
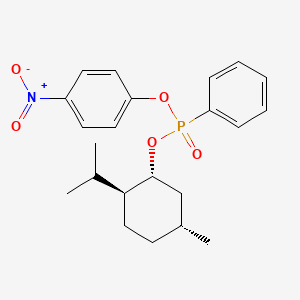
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
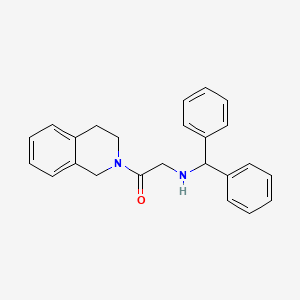
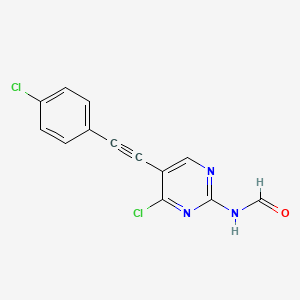
![Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-](/img/structure/B15210708.png)
